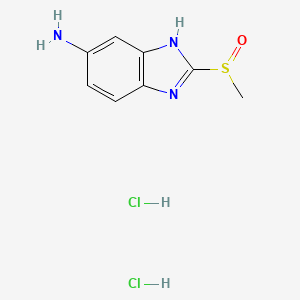

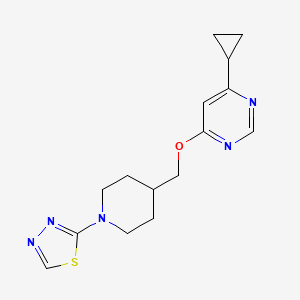

![molecular formula C16H13N3O3S B2392006 Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate CAS No. 950248-43-8](/img/structure/B2392006.png)

Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate (BTDCB) is a novel compound with a diverse range of applications in various fields of research and industry. It contains a benzo[d][1,2,3]thiadiazole core, which is a bicyclic aromatic chemical composed of a benzene ring fused to a 1,2,3-thiadiazole .

Molecular Structure Analysis

The benzo[d][1,2,3]thiadiazole core is planar, with multiple bond character indicated by N-N and S-N distances of 128 and 171 picometers, respectively . The aromaticity of the molecule is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Benzo[d][1,2,3]thiadiazole is less nucleophilic than naphthalene, and its nitration is slow . Many of its simple derivatives have been made from 2-aminothiophenols already having additional substituents .Physical And Chemical Properties Analysis

The benzo[d][1,2,3]thiadiazole core is a colorless solid, soluble in organic solvents . It has a molar mass of 136.17 g·mol −1, a density of 1.499 g/cm 3, a melting point of 36–37 °C, and a boiling point of 220.5 °C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques : The synthesis of related benzo[d][1,2,3]thiadiazole derivatives involves substitution, esterification, diazotization, and reduction processes. These methods are fundamental for producing various compounds with potential applications in medicinal chemistry and materials science. For example, Ethyl benzo[d][1,2,3] thiadiazole-7-carboxylate was synthesized from 2-chloro-3, 5-dinitro-benzoic acid, showcasing the versatility of benzo[d][1,2,3]thiadiazole derivatives in synthetic chemistry (Bian Qinghua, 2005).

Chemical Reactions and Modifications : Compounds similar to Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate serve as intermediates for further chemical modifications, leading to the creation of a wide range of products with enhanced properties. For instance, the reaction of carboxylic acid with triphenyl phosphine and diethyl azodicarboxylate has been utilized to form corresponding esters, demonstrating the chemical versatility of these compounds (O. Mitsunobu & M. Yamada, 1967).

Applications in Materials Science

Organic Semiconductors : Benzo[d][1,2,3]thiadiazole derivatives, including structures similar to this compound, have been employed in the development of organic semiconductors. These compounds are used for applications in transistors, solar cells, photodetectors, and thermoelectrics. The introduction of isomers like isoBT and its fluorinated derivatives into copolymers with tetrathiophene has shown to enable high-performance optoelectronic semiconductors, indicating the potential of such derivatives in electronic devices (Zhihua Chen et al., 2016).

Biological and Medicinal Applications

Antimicrobial and Anticancer Activities : While direct applications of this compound in biological contexts were not highlighted, related compounds have shown promising antimicrobial and anticancer activities. For instance, new quinazolines with potential antimicrobial properties have been synthesized, showcasing the broad applicability of thiadiazole derivatives in drug development (N. Desai et al., 2007).

Propiedades

IUPAC Name |

ethyl 3-(1,2,3-benzothiadiazole-6-carbonylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-2-22-16(21)11-4-3-5-12(8-11)17-15(20)10-6-7-13-14(9-10)23-19-18-13/h3-9H,2H2,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHPYMQFBKBRII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)N=NS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pentyloxy)phenyl)propanenitrile](/img/structure/B2391924.png)

![N-(2-ethoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2391928.png)

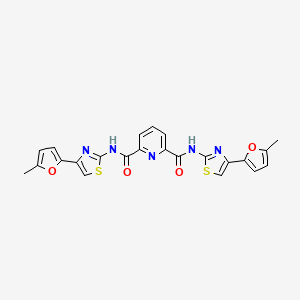

![N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-4-[4-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide](/img/structure/B2391930.png)

![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine](/img/structure/B2391937.png)

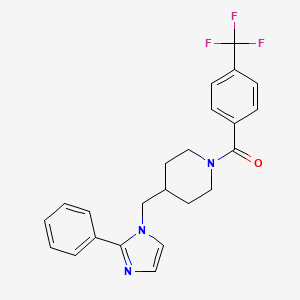

![3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2391942.png)

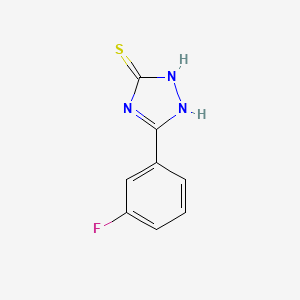

![1-[(4-chlorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2391945.png)